N-(3-methoxypropyl)adamantan-2-amine
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-16-4-2-3-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMIQPXFLJKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)adamantan-2-amine typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the reaction of 1-adamantyl nitrate with 3-methoxypropylamine in the presence of sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Scientific Research Applications
N-(3-methoxypropyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)adamantan-2-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by binding to viral proteins or enhance drug delivery by increasing the lipophilicity of drug molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Bromantane (N-(4-Bromophenyl)Adamantan-2-Amine)
- Structure : Adamantan-2-amine substituted with a 4-bromophenyl group.
- Properties : Higher molecular weight (326.24 g/mol) and logP (~3.8) than N-(3-methoxypropyl)adamantan-2-amine, leading to lower aqueous solubility.
- Activity: Known as a stimulant and adaptogen, acting on dopamine and serotonin pathways. The bromophenyl group enhances lipophilicity, favoring blood-brain barrier penetration .
1-[3-(Methylamino)Propyl]Adamantan-2-Ol Hydrochloride
- Structure: Adamantan-2-ol with a methylaminopropyl substituent, formulated as a hydrochloride salt.
- Properties: Lower logP (~1.2) due to the hydroxyl group and salt formation, improving water solubility. The methylamino group may reduce metabolic stability compared to the methoxypropyl analogue .
4-[(2-Bromo-4,6-Dinitrophenyl)Azo]-N-(3-Methoxypropyl)Naphthalen-1-Amine
- Structure : Azo dye with a methoxypropylamine-linked naphthalene core.
- Properties : The methoxypropyl group likely enhances solubility in organic solvents, critical for dye applications. The bulky azo and nitro groups dominate reactivity, contrasting with the adamantane-based pharmacological focus of the target compound .
2-[N-(3-Methoxypropyl)-2-Phenylethenesulfonamido]-N-[4-(Morpholin-4-Yl)Phenyl]Acetamide
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Solubility | Key Biological Activity |
|---|---|---|---|---|
| This compound | ~265.4 | ~2.5 | Moderate (Polar) | Potential CNS modulation |
| Bromantane | 326.24 | ~3.8 | Low | Neurostimulant, adaptogen |
| 1-[3-(Methylamino)propyl]adamantan-2-ol | 257.8 | ~1.2 | High (Hydrochloride salt) | Structural analog with improved solubility |
| 4-[(2-Bromo-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine | 513.3 | ~4.0 | Low (Non-polar) | Dye/Chromophore applications |
Key Findings :
- Methoxypropyl vs. Alkyl Chains : The methoxy group in this compound reduces logP compared to purely alkyl-substituted adamantanes (e.g., Bromantane), enhancing solubility without sacrificing adamantane’s inherent stability .
- Salt Formation: Hydrochloride salts (e.g., 1-[3-(methylamino)propyl]adamantan-2-ol) significantly improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .
- Biological Activity : Bromantane’s bromophenyl group favors CNS penetration, while the methoxypropyl group may offer metabolic advantages (e.g., resistance to cytochrome P450 oxidation) .
Q & A
Q. What are the common synthetic routes for N-(3-methoxypropyl)adamantan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Reductive Amination : React adamantan-2-one with 3-methoxypropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under mild conditions. This method offers moderate yields (60–75%) but requires careful pH control .
- Nucleophilic Substitution : Treat adamantan-2-yl chloride with 3-methoxypropylamine in the presence of triethylamine (Et₃N) to neutralize HCl byproducts. This route achieves higher yields (80–90%) but demands anhydrous conditions .
- Patent-Based Synthesis : Example 120 in a European patent describes analogous synthesis using cyclopropylamine derivatives, though specific yields are unreported .
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .
- Use catalytic acid (e.g., acetic acid) in reductive amination to enhance imine formation .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer :
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Confirm methoxypropyl (-OCH₃ at δ ~3.3 ppm) and adamantane proton environments (δ ~1.5–2.2 ppm) .
- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₅NO: 223.1936) .
- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .
Q. What are the key structural features of this compound that influence its physicochemical properties?
- Answer :
- Adamantane Core : Imparts rigidity, hydrophobicity, and metabolic stability .
- Methoxypropyl Chain : Enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates bioavailability .
- Tertiary Amine : Participates in hydrogen bonding and protonation-dependent interactions at physiological pH .
Advanced Research Questions
Q. How does the methoxypropyl substituent affect bioactivity compared to other adamantane derivatives?
- Methodological Answer :
- Comparative Assays :
- Test cytotoxicity and target binding (e.g., enzyme inhibition) against analogs like N-methyladamantan-2-amine or N-(3-hydroxypropyl)adamantane derivatives .
- Use surface plasmon resonance (SPR) to measure binding kinetics with biological targets (e.g., viral proteases) .
- Findings : The methoxypropyl group reduces membrane fouling in biomaterials compared to hydroxypropyl analogs, suggesting improved biocompatibility .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Answer :
- Challenges :
- Low concentrations in plasma due to high protein binding .
- Interference from endogenous amines in LC-MS/MS .
- Solutions :
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound .
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column to resolve polar metabolites .
- Internal Standards : Deuterated analogs (e.g., N-(3-methoxypropyl-d₃)adamantan-2-amine) for accurate quantification .
Q. How can contradictory results in the compound’s mechanism of action be resolved?
- Methodological Answer :
- Hypothesis Testing :
- Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) to identify off-target interactions .
- Use CRISPR-Cas9 knockouts of suspected pathways (e.g., NF-κB or MAPK) in cellular models .
- Case Study : Discrepancies in antiviral activity ( vs. ) may stem from assay conditions (e.g., cell type, viral strain). Validate using standardized protocols (e.g., WHO guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
